5-Chloro-3-methyl-2-nitropyridine
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Overview
Description
5-Chloro-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-nitropyridine typically involves the nitration of 3-methylpyridine followed by chlorination. One common method includes the following steps:
Nitration: 3-methylpyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-methyl-2-nitropyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Chloro-3-methyl-2-aminopyridine.
Oxidation: 5-Chloro-3-carboxy-2-nitropyridine.
Scientific Research Applications
5-Chloro-3-methyl-2-nitropyridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and potential therapeutic agents.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methyl-5-nitropyridine: Similar structure but with different positional isomerism.
3-Chloro-2-nitropyridine: Lacks the methyl group at the 3-position.
5-Chloro-2-nitropyridine: Lacks the methyl group at the 3-position.
Uniqueness
5-Chloro-3-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-3-methyl-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDQMHAQKONAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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